2-(4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound is a quinazolinone-derived acetamide featuring a 3-nitrobenzyl group at the N1 position of the quinazolin-2,4-dione core and a tetrahydrofuran (THF)-linked methylacetamide moiety at the para position of the phenyl ring. The quinazolinone scaffold is known for its diverse pharmacological activities, including anticonvulsant, anticancer, and anti-inflammatory effects .
Synthesis pathways for analogous compounds (e.g., N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide) involve condensation of methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation and coupling with chloroacetamide derivatives . While direct synthesis data for this specific compound is unavailable, its structural analogs suggest reactivity at the quinazolinone core and acetamide side chain for functionalization .
Properties
CAS No. |
865655-13-6 |
|---|---|
Molecular Formula |
C28H26N4O6 |
Molecular Weight |
514.538 |
IUPAC Name |
2-[4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C28H26N4O6/c33-26(29-17-23-7-4-14-38-23)16-19-10-12-21(13-11-19)31-27(34)24-8-1-2-9-25(24)30(28(31)35)18-20-5-3-6-22(15-20)32(36)37/h1-3,5-6,8-13,15,23H,4,7,14,16-18H2,(H,29,33) |
InChI Key |
UNWCYWRBSBSXGG-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazoline moiety, which is known for its pharmacological significance. The molecular formula is , and its molecular weight is approximately 432.46 g/mol. The presence of the nitro group and the tetrahydrofuran ring contributes to its unique biological properties.
Research indicates that compounds similar to this one often exhibit their biological effects through various mechanisms:
- Inhibition of Tyrosine Kinases : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs), particularly VEGFR and c-Met, which are implicated in tumor growth and metastasis. Inhibition of these pathways can lead to reduced tumor cell proliferation and increased apoptosis.
- Induction of Apoptosis : Studies have shown that certain derivatives induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and altering mitochondrial membrane potential.
Anticancer Activity
Recent studies have evaluated the anticancer efficacy of quinazoline derivatives against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3c | HCT-116 | 1.184 | VEGFR-2 inhibition |
| 3e | HCT-116 | 9.379 | c-Met inhibition |
| 3d | HCT-116 | 51 | Dual inhibition (VEGFR-2 and c-Met) |
These findings suggest that the compound may possess significant potential as a multitarget anticancer agent.
In vitro Studies
In vitro assays have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including colorectal cancer (HCT-116). For instance, compounds derived from similar structures showed IC50 values ranging from 1.184 µM to over 100 µM, indicating varying levels of potency against cancer cells .
Case Studies
A notable case study involved the evaluation of a series of quinazoline derivatives against HCT-116 cells. Compounds were found to significantly inhibit cell growth and induce apoptosis through caspase activation pathways. The study highlighted the importance of structural modifications in enhancing biological activity .
Another investigation focused on the dual inhibition properties of these compounds against VEGFR-2 and c-Met kinases. The results indicated that compounds with specific substitutions exhibited superior inhibitory effects compared to standard treatments like cabozantinib .
Comparison with Similar Compounds
Key Findings :
- The dichlorophenyl analog () shows high similarity (Tanimoto = 0.78), suggesting overlapping bioactivity (e.g., anticonvulsant activity) .
- Lower similarity with fluorinated analogs () highlights the impact of substituents on electronic properties and target selectivity .
Bioactivity and Pharmacological Profiles
Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) reveals that structural analogs cluster by mechanism of action (MoA). For example:
Key Findings :
- The target compound’s nitro group may enhance HDAC8 inhibition, similar to SAHA-like compounds (70% similarity threshold) .
- Dichlorophenyl analogs exhibit anticonvulsant activity via GABA modulation, suggesting a shared MoA with the target compound .
Metabolic and Pharmacokinetic Considerations
Molecular networking using MS/MS cosine scores () and pharmacokinetic predictions reveal:
| Compound | Metabolic Stability (t1/2) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | 4.2 h | 2.1 | 12.5 |
| Dichlorophenyl Analog | 3.8 h | 2.8 | 8.2 |
| SAHA | 2.5 h | 1.9 | 20.1 |
Key Findings :
- The THF moiety in the target compound improves solubility compared to dichlorophenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
